(R)-Desmethylsibutramine hydrochloride is a pharmacologically significant compound derived from sibutramine, a drug previously used for weight management. This compound is known for its role as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
(R)-Desmethylsibutramine is primarily obtained through the metabolic transformation of sibutramine, which is extensively metabolized in the body to yield this active metabolite. The synthesis of enantiomerically pure (R)-desmethylsibutramine has been a focus of research due to its potential therapeutic benefits and reduced side effects compared to its racemic counterpart .
In terms of chemical classification, (R)-desmethylsibutramine is categorized as an amine and falls under the broader category of antidepressants and anti-obesity agents. Its mechanism primarily involves the inhibition of norepinephrine and serotonin reuptake, which is pivotal in managing obesity and potentially other mood disorders .
The synthesis of (R)-desmethylsibutramine often involves several chemical transformations, including demethylation processes that convert sibutramine into its desmethyl derivatives. One notable method utilizes diethyl azodicarboxylate for demethylation, although safety concerns regarding this reagent limit its application in large-scale production .
Another effective synthesis route employs asymmetric catalytic methods to achieve high yields of (R)-desmethylsibutramine. This involves the enantioselective addition of organolithium reagents to appropriate substrates derived from methylamine and cyclobutanecarboxaldehyde .
Key technical aspects include:
The molecular structure of (R)-desmethylsibutramine can be represented as follows:
This structure includes a cyclobutane ring and a chlorophenyl group, contributing to its pharmacological activity.
(R)-Desmethylsibutramine undergoes various chemical reactions typical for amines, including:
These reactions are crucial for developing derivatives with enhanced pharmacological properties or altered bioavailability profiles.
The reaction conditions often include:
(R)-Desmethylsibutramine functions primarily as a monoamine reuptake inhibitor. It selectively inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its effects on appetite suppression and mood enhancement.
Relevant analyses include thermal stability assessments and solubility tests that confirm its suitability for use in drug formulations .
(R)-Desmethylsibutramine has significant applications in scientific research, particularly in studies related to obesity management and neuropharmacology. Its role as an active metabolite of sibutramine makes it a subject of interest for understanding weight loss mechanisms and developing new treatments for obesity-related disorders.
Additionally, ongoing research explores its potential applications in treating depression due to its monoamine reuptake inhibition properties, suggesting broader therapeutic uses beyond weight management .
(R)-Desmethylsibutramine hydrochloride is systematically named as (αR)-1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine hydrochloride. Its molecular formula is C₁₆H₂₄ClN·HCl, with a molecular weight of 302.28 g/mol [6] [8]. The compound features a chiral center at the carbon bearing the isobutyl group, with the R-configuration confirmed through single-crystal X-ray diffraction studies [4]. This absolute stereochemistry critically influences its pharmacodynamic interactions with monoamine transporters [1].
The compound's structural framework consists of a 4-chlorophenyl-substituted cyclobutane ring connected to a methylamino group and an isobutyl side chain. Its hydrochloride salt form enhances stability and water solubility. Key chemical identifiers include:
Table 1: Chemical Identifiers of (R)-Desmethylsibutramine Hydrochloride
Identifier | Value |
---|---|
CAS Registry Number | 259731-40-3 |
SMILES Notation | CNC@HC1(CCC1)c2ccc(Cl)cc2.Cl |
InChIKey | OUVFHVJVFLFXPQ-XFULWGLBSA-N |
Canonical SMILES | CNC@HC1(CCC1)c2ccc(Cl)cc2.Cl |
Molecular Formula | C₁₆H₂₄ClN·HCl |
Enantioselectivity profoundly impacts the biological activity of desmethylsibutramine metabolites. The (R)-enantiomer demonstrates significantly greater potency in inhibiting norepinephrine (NE) and dopamine (DA) reuptake compared to its (S)-counterpart. In vitro studies reveal IC₅₀ values of low nanomolar concentrations for (R)-desmethylsibutramine against NE and DA transporters, while the (S)-enantiomer exhibits reduced affinity, particularly toward serotonin (5-HT) transporters [1].
Table 2: Enantioselective Monoamine Reuptake Inhibition Profiles
Enantiomer | NE IC₅₀ (nM) | DA IC₅₀ (nM) | 5-HT IC₅₀ (nM) | Anorectic Potency |
---|---|---|---|---|
(R)-Desmethylsibutramine | 3.8 | 8.2 | 52.4 | High |
(S)-Desmethylsibutramine | 42.1 | 37.5 | >1000 | Low/Moderate |
Functionally, the (R)-enantiomer drives the primary anorectic effects of racemic sibutramine therapy. Animal studies demonstrate that (R)-desmethylsibutramine reduces food intake at doses 5–10 times lower than the (S)-enantiomer [1]. This stereospecificity originates from differential binding interactions within monoamine transporter binding pockets due to distinct three-dimensional orientations of the isobutyl moiety.
(R)-Desmethylsibutramine hydrochloride is typically stored at –20°C to maintain stability, indicating sensitivity to thermal degradation [6]. As a hydrochloride salt, it exhibits high water solubility, facilitating absorption in biological systems. The crystalline structure has been resolved via single-crystal X-ray diffraction, confirming the R-configuration at the chiral center and revealing a monoclinic crystal system with specific unit cell parameters [4].
The cyclobutane ring adopts a slightly puckered conformation, while the chlorophenyl ring lies perpendicular to it, minimizing steric strain. Hydrogen bonding between the protonated amine and chloride ions creates a stable lattice network. No comprehensive stability studies under varying pH or light exposure are available in the literature, though its structural similarity to sibutramine suggests susceptibility to oxidative degradation.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide definitive evidence for the compound's structure. Key signals include:
Infrared Spectroscopy: FT-IR analysis reveals characteristic absorptions at:
Mass Spectrometry: LC-Q-TOF/MS analysis shows a [M+H]⁺ ion at m/z 266.1 for the free base (C₁₆H₂₅ClN⁺), with major fragment ions at m/z 249.1 (loss of NH₃) and m/z 125.0 (chlorophenylcyclobutyl fragment) [3]. High-resolution MS confirms the molecular formula with an error of <3 ppm.
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals/Fragments | Structural Assignment |
---|---|---|
¹H NMR | δ 2.35 (m, 1H) | Chiral methine proton |
δ 7.30 (d, 2H) | Chlorophenyl ortho protons | |
¹³C NMR | δ 58.2 | Chiral methine carbon |
δ 139.5 | Chlorophenyl ipso carbon | |
FT-IR | 1585 cm⁻¹ | Aromatic C=C stretch |
720 cm⁻¹ | Cyclobutane ring deformation | |
HRMS | m/z 266.1643 [M+H]⁺ (calc. 266.1648) | C₁₆H₂₅ClN⁺ (free base) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: